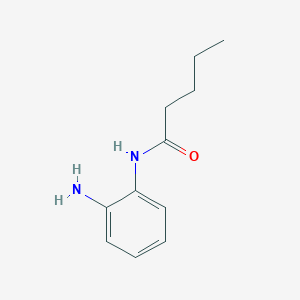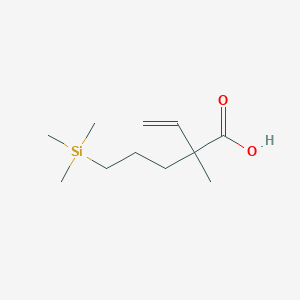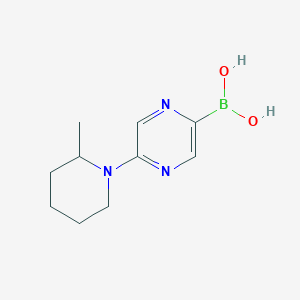
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid is an organoboron compound with the molecular formula C10H16BN3O2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The process is optimized for high yield and purity, often involving automated systems and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyrazine compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound, which is valuable in pharmaceuticals and materials science .
Applications De Recherche Scientifique
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid has several scientific research applications:
Chemistry: It is used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Mécanisme D'action
The mechanism of action of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by palladium, which plays a crucial role in the transmetalation step of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
4-Methylphenylboronic acid: A compound with similar reactivity but different substituents.
2-Pyridylboronic acid: Used in the synthesis of heterocyclic compounds.
Uniqueness
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid is unique due to its specific structure, which combines a pyrazine ring with a piperidine moiety. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
1315353-37-7 |
|---|---|
Formule moléculaire |
C10H16BN3O2 |
Poids moléculaire |
221.07 g/mol |
Nom IUPAC |
[5-(2-methylpiperidin-1-yl)pyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O2/c1-8-4-2-3-5-14(8)10-7-12-9(6-13-10)11(15)16/h6-8,15-16H,2-5H2,1H3 |
Clé InChI |
TWEZIKNWKONLHL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=N1)N2CCCCC2C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)
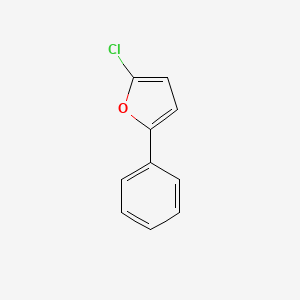
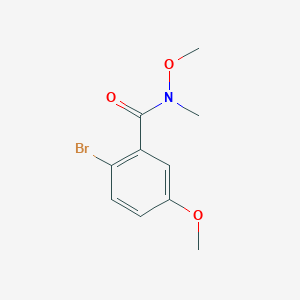

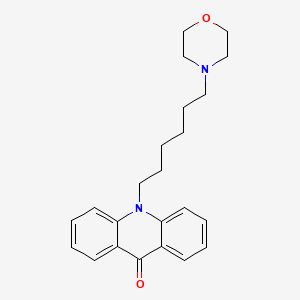
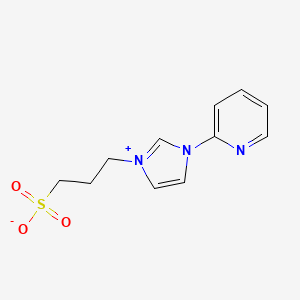
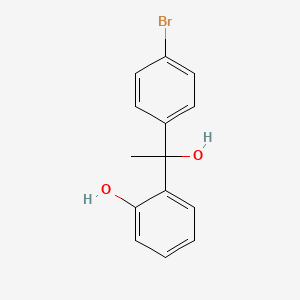
![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)
![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)

![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)
![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)
